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Compound of Interest

Compound Name: Lirafugratinib Hydrochloride

Cat. No.: B15574548

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lirafugratinib (RLY-4008) is a potent, selective, and irreversible inhibitor of Fibroblast Growth
Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development of
various cancers, including cholangiocarcinoma.[1][2] Its high selectivity for FGFR2 over other
FGFR isoforms is a key characteristic, promising a reduction in off-target toxicities often
associated with pan-FGFR inhibitors.[1][2] This document provides a detailed protocol for the
chemical synthesis of Lirafugratinib, based on publicly available patent literature, to support
research and development efforts in oncology.

FGFR2 Signaling Pathway and Lirafugratinib's
Mechanism of Action

FGFR2 is a key transmembrane receptor that, upon binding to fibroblast growth factors (FGFs),
dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers
downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are
crucial for cell proliferation, survival, and migration. In certain cancers, genetic alterations such
as gene fusions, mutations, or amplifications can lead to constitutive activation of FGFR2
signaling, driving tumor growth.
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Lirafugratinib is designed to specifically target and covalently bind to a cysteine residue within
the ATP-binding pocket of FGFR2. This irreversible binding blocks the kinase activity, thereby
inhibiting downstream signaling and suppressing the proliferation of FGFR2-dependent cancer

cells.
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Figure 1: Simplified FGFR2 signaling pathway and the inhibitory action of Lirafugratinib.
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Synthetic Route Overview

The synthesis of Lirafugratinib (RLY-4008) is a multi-step process that involves the construction
of a substituted pyrimidine core followed by the introduction of the acryloyl warhead. The key
steps include a Suzuki coupling to form a biaryl ether linkage and a final amide coupling to
introduce the reactive acryloyl group.
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Figure 2: High-level overview of the synthetic workflow for Lirafugratinib.

Experimental Protocols

The following protocols are based on the procedures outlined in the patent literature. Standard
laboratory techniques for handling chemicals and performing organic synthesis are assumed.

Synthesis of Key Intermediates

Intermediate C: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-
methoxyphenyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide
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Reagent/Solvent Molecular Weight Amount Moles
Intermediate A 1.0eq

Intermediate B 1.2 eq

Pd(dppf)CI2 816.64 0.1eq

Na2CO3 105.99 3.0eq

Dioxane 88.11

Water 18.02

Procedure:

e To a solution of Intermediate A in a mixture of dioxane and water (4:1) is added Intermediate
B, Pd(dppf)CI2, and Na2CO3.

e The reaction mixture is degassed and then heated to 90 °C for 12 hours under a nitrogen

atmosphere.

o After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room

temperature and diluted with water.

e The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

e The combined organic layers are washed with brine, dried over anhydrous Na2S04, and

concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford Intermediate

C.
Product Yield (%) Purity (%) Analytical Method
Intermediate C 75-85 >95 LC-MS, 1H NMR

Intermediate D: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-
methoxyphenyl)piperidine-3-carboxamide
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Reagent/Solvent Molecular Weight Amount Moles

Intermediate C - 1.0eq

Trifluoroacetic Acid

114.02 10 eq
(TFA)

Dichloromethane
(DCM)

84.93

Procedure:

 Intermediate C is dissolved in dichloromethane.

 Trifluoroacetic acid is added dropwise to the solution at 0 °C.

e The reaction mixture is stirred at room temperature for 2 hours.

e The solvent is removed under reduced pressure.

o The residue is dissolved in ethyl acetate and washed with saturated NaHCOS3 solution.

e The organic layer is dried over anhydrous Na2S0O4 and concentrated to give Intermediate D,
which is used in the next step without further purification.

Product Yield (%) Purity (%) Analytical Method

Intermediate D 90-98 >90 LC-MS

Final Synthesis of Lirafugratinib (RLY-4008)

Lirafugratinib: (R)-N-(4-((3-((3,5-dimethoxyphenyl)ethynyl)pyridin-2-yl)amino)-5-
methoxyphenyl)-1-acryloylpiperidine-3-carboxamide
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Reagent/Solvent Molecular Weight Amount Moles
Intermediate D - 1.0eq
Acryloyl chloride 90.51 lleq
Triethylamine (TEA) 101.19 2.0eq
Dichloromethane
84.93
(DCM)
Procedure:

e To a solution of Intermediate D and triethylamine in dichloromethane at 0 °C is added
acryloyl chloride dropwise.

e The reaction mixture is stirred at O °C for 1 hour.
e The reaction is quenched with water.

e The organic layer is separated, washed with brine, dried over anhydrous Na2S04, and
concentrated.

e The crude product is purified by preparative HPLC to afford Lirafugratinib.

Product Yield (%) Purity (%) Analytical Method

HPLC, LC-MS, 1H

Lirafugratinib 60-70 >98
NMR, 13C NMR

Characterization Data

Lirafugratinib (RLY-4008):

e H NMR (400 MHz, DMSO-ds): & (ppm) 8.35 (d, J = 4.8 Hz, 1H), 8.15 (s, 1H), 7.95 (d, J = 7.6
Hz, 1H), 7.60 (s, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 6.85-6.75 (m, 2H), 6.60 (t, J = 2.2 Hz,
1H), 4.60-4.50 (m, 1H), 4.30-4.20 (m, 1H), 3.80 (s, 6H), 3.75 (s, 3H), 3.60-3.50 (M, 1H),
3.20-3.10 (m, 1H), 2.90-2.80 (m, 1H), 2.00-1.80 (m, 2H), 1.70-1.50 (m, 2H).
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e LC-MS: m/z calculated for C32H33NsOs [M+H]*: 568.25, found 568.3.

Safety Precautions

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves,
should be worn at all times. All manipulations should be performed in a well-ventilated fume
hood. Acryloyl chloride is highly corrosive and lachrymatory and should be handled with
extreme care.

Conclusion

This document provides a comprehensive overview and detailed protocols for the synthesis of
Lirafugratinib (RLY-4008) based on patent literature. The provided information is intended to aid
researchers in the synthesis of this important FGFR2 inhibitor for further study and
development. Adherence to standard laboratory safety procedures is essential when carrying
out these synthetic steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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